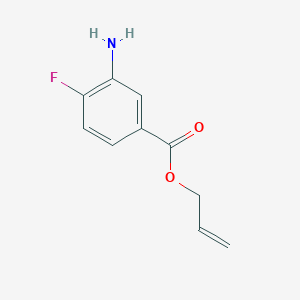

Allyl 3-amino-4-fluorobenzoate

説明

BenchChem offers high-quality Allyl 3-amino-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 3-amino-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

prop-2-enyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZWNIMUYPJNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of Allyl 3-amino-4-fluorobenzoate

This guide provides a comprehensive technical overview for the synthesis and characterization of Allyl 3-amino-4-fluorobenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document delves into the practical and theoretical aspects of its preparation and analytical validation, emphasizing the rationale behind the chosen methodologies.

Introduction

Allyl 3-amino-4-fluorobenzoate is a fluorinated aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry. The amino group provides a reactive handle for further functionalization, while the allyl ester can serve as a protecting group or a reactive center for subsequent chemical transformations. This guide will detail a robust and reproducible method for its synthesis and provide a thorough analysis of its structural and spectroscopic characteristics.

Synthesis of Allyl 3-amino-4-fluorobenzoate

The synthesis of Allyl 3-amino-4-fluorobenzoate is most effectively achieved through the Fischer-Speier esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol. This acid-catalyzed reaction is a classic and reliable method for the preparation of esters.

Reaction Principle and Causality

Fischer esterification is an equilibrium-controlled process.[1] The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon.[2] This is followed by a nucleophilic attack from the oxygen atom of allyl alcohol. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, and the water formed as a byproduct is often removed.[1] The electron-withdrawing nature of the fluorine atom on the benzoic acid ring can increase the acidity of the carboxylic acid, potentially favoring the esterification reaction.[3]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Allyl 3-amino-4-fluorobenzoate.

Detailed Experimental Protocol

Materials:

-

3-Amino-4-fluorobenzoic acid (1.0 eq)[4]

-

Allyl alcohol (10-20 eq)

-

Concentrated sulfuric acid (0.1-0.2 eq)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-fluorobenzoic acid and a large excess of allyl alcohol.[3]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to a gentle reflux (the temperature will be determined by the boiling point of allyl alcohol, approximately 97°C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess allyl alcohol under reduced pressure.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Continue washing until the cessation of CO2 evolution.[5]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Allyl 3-amino-4-fluorobenzoate.[6]

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

Characterization of Allyl 3-amino-4-fluorobenzoate

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would exhibit the following signals:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine atom will cause splitting of the adjacent proton signals (H-F coupling).

-

Allyl Protons:

-

A multiplet for the internal vinyl proton (-CH=CH₂) around δ 5.9-6.1 ppm.

-

Two multiplets for the terminal vinyl protons (=CH₂) around δ 5.2-5.4 ppm.

-

A doublet of triplets for the methylene protons (-O-CH₂-) adjacent to the oxygen atom around δ 4.7-4.8 ppm.

-

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the concentration and solvent (typically δ 3.5-4.5 ppm).

¹³C NMR (100 MHz, CDCl₃): The expected carbon NMR spectrum would show:

-

Carbonyl Carbon: A signal for the ester carbonyl carbon around δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Allyl Carbons:

-

A signal for the internal vinyl carbon (-CH=CH₂) around δ 131-133 ppm.

-

A signal for the terminal vinyl carbon (=CH₂) around δ 118-120 ppm.

-

A signal for the methylene carbon (-O-CH₂-) around δ 65-67 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (amino group) |

| 3100-3000 | C-H stretching (aromatic and vinyl) |

| 1720-1700 | C=O stretching (ester carbonyl) |

| 1640-1620 | C=C stretching (alkene) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1300-1000 | C-O stretching (ester) and C-F stretching |

The presence of these characteristic absorption bands would provide strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of the allyl group (C₃H₅•) leading to a fragment at m/z = 154.

-

Loss of the allyloxy group (•OCH₂CH=CH₂) leading to a fragment at m/z = 138.

-

Decarboxylation (loss of CO₂) from the fragment at m/z = 154, leading to a fragment at m/z = 110.

-

The fragmentation of aromatic amines and esters will also contribute to the overall pattern.[7]

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of Allyl 3-amino-4-fluorobenzoate.

Safety and Handling

-

3-Amino-4-fluorobenzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[8]

-

Allyl alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.

-

Sulfuric acid: Causes severe skin burns and eye damage.

-

Allyl 3-amino-4-fluorobenzoate: The safety data for the final product is not extensively established. It should be handled with care, assuming it may be an irritant.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.[9]

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of Allyl 3-amino-4-fluorobenzoate via Fischer-Speier esterification. The provided characterization workflow, utilizing NMR, FTIR, and mass spectrometry, offers a comprehensive approach to verify the structure and purity of the final product. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize and characterize this valuable building block for applications in drug discovery and materials science.

References

- Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. (n.d.).

- Supporting Information for Nickel-Catalyzed Reductive Carboxylation of Aryl and Vinyl Halides with CO2. (n.d.). The Royal Society of Chemistry.

- Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). BenchChem.

- Experiment 3. Ester Formation: Preparation of Benzocaine. (2011). University of Michigan.

- Process for the production of allyl esters. (1974).

- Safety Data Sheet for 3-Amino-4-chlorobenzoic acid. (2025). Thermo Fisher Scientific.

- Substituted carboxylic compound synthesis by allyl

- Safety Data Sheet for Allyl 4-aminobenzo

- Supporting Information for Copper-Catalyzed Amination of Aryl Halides with Primary Amines. (n.d.). The Royal Society of Chemistry.

- Para-amino benzoic acid esters. (1948).

- Safety Data Sheet for 3-Amino-4-fluorobenzoic acid. (n.d.). Fisher Scientific.

- Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.).

- Synthesis of carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.

- Safety Data Sheet for 4-aminobenzoic acid. (2025). Sigma-Aldrich.

- Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). AAPPTec.

- 3: Esterification (Experiment). (2021). Chemistry LibreTexts.

- Safety Data Sheet for 4-Amino-3-fluorobenzoic acid. (2024). Fisher Scientific.

- Process for the preparation of alkylcarboxylic allyl esters. (2002).

- Fischer–Speier esterific

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

- EI-MS fragmentation pathways of 3-FMC and 4-FMC. (n.d.).

- Mass Spectrometry - Fragmentation P

- 3-Amino-4-fluorobenzoic acid. (n.d.). PubChem.

- 2.7 Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts.

- Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). (n.d.).

- Methyl 3-amino-4-fluorobenzo

- Fischer Esterific

- Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube.

- General procedures for the purific

- Process for the preparation of esters of aromatic carboxylic acids. (1998).

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Fischer Esterific

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.

- Technical Support Center: Aromatic Ester Purific

- Process for purifying esters. (1981).

- 1H NMR Chemical Shifts. (n.d.).

- FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2011). PubMed.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- 4-Amino-3-fluorobenzoic acid allyl ester. (n.d.).

- Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical M

- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube.

- 3-amino-2-ethyl-4-fluorobenzo

- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024).

- FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. (n.d.). Der Pharma Chemica.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. innospk.com [innospk.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of Allyl 3-amino-4-fluorobenzoate

An In-depth Technical Guide: Physicochemical Properties of Allyl 3-amino-4-fluorobenzoate

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of Allyl 3-amino-4-fluorobenzoate (CAS No. 262433-55-6), a key intermediate in organic and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental characteristics is a prerequisite for successful downstream applications, from synthesis optimization to formulation and pharmacokinetic profiling. This document synthesizes available data with established theoretical principles and provides validated experimental protocols for the determination of critical, yet currently unreported, physicochemical parameters. The narrative is structured to deliver not just data, but also the scientific rationale behind the properties and their measurement, ensuring a robust and applicable understanding for laboratory and development settings.

Molecular Identity and Structure

Allyl 3-amino-4-fluorobenzoate is a substituted aromatic ester. Its structure is characterized by a benzoic acid core functionalized with a fluorine atom and an amino group, which impart specific electronic and hydrogen-bonding characteristics. The allyl ester moiety provides a reactive handle for further synthetic modifications. Understanding this architecture is the first step in predicting its chemical behavior and physical properties.

Table 1: Chemical Identifiers for Allyl 3-amino-4-fluorobenzoate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 262433-55-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [2][3] |

| Molecular Weight | 195.19 g/mol | [1][2] |

| Common Synonyms | 4-Amino-3-fluorobenzoic acid allyl ester; Benzoic acid, 4-amino-3-fluoro-, 2-propen-1-yl ester |[1][2][3] |

Caption: 2D Structure of Allyl 3-amino-4-fluorobenzoate.

Core Physicochemical Properties

A compound's activity and developability are governed by its physicochemical properties. This section details the known and predicted properties of Allyl 3-amino-4-fluorobenzoate, providing a foundational dataset for research applications.

Table 2: Summary of Physicochemical Properties

| Property | Value / Prediction | Comments & Rationale |

|---|---|---|

| Physical State | Predicted: Crystalline Solid | Based on analogous structures like 3-amino-4-fluorobenzoic acid and ethyl 3-amino-4-fluorobenzoate which are solids at room temperature.[4][5] |

| Melting Point | Data not available | Requires experimental determination. The parent acid melts at 184°C.[5] Esterification typically lowers the melting point. |

| Boiling Point | 324.8°C at 760 mmHg | This is a predicted value and should be used with caution; experimental verification is recommended.[3] |

| Aqueous Solubility | Predicted: Low | The presence of the aromatic ring and allyl ester group suggests poor aqueous solubility, a common trait for many organic intermediates.[4] |

| pKa (of conjugate acid) | Predicted: 2.5 - 3.5 | The amino group is basic. Its pKa is expected to be lower than aniline (~4.6) due to the electron-withdrawing effects of the adjacent fluorine atom and the para-ester group. |

| LogP (octanol/water) | Predicted: ~2.2 | Calculated value. This indicates moderate lipophilicity, suggesting the compound will readily partition into organic phases. |

| Refractive Index | 1.545 | This is a predicted value.[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing everything from reaction work-up to bioavailability. Based on the structure of Allyl 3-amino-4-fluorobenzoate, low solubility in aqueous media is anticipated. The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the ester oxygens and amine nitrogen), but the dominance of the non-polar aromatic ring and allyl group suggests a preference for organic solvents. Analogous compounds like ethyl 3-amino-4-fluorobenzoate are reported to be soluble in organic solvents such as ethanol and dimethylformamide (DMF) while being insoluble in water.[4]

-

Expert Insight: For drug development, poor aqueous solubility can be a major hurdle for oral administration. Therefore, precise experimental determination is not merely an academic exercise but a critical step in assessing the compound's potential. The shake-flask method remains the gold standard for determining thermodynamic solubility and is detailed in Section 6.1.

Ionization Constant (pKa)

The primary ionizable center in Allyl 3-amino-4-fluorobenzoate is the aromatic amino group, which acts as a weak base. The pKa of its conjugate acid dictates the extent of ionization at a given pH. This is crucial as the charge state of a molecule profoundly affects its solubility, permeability, and target binding.[6] The pKa of an aromatic amine is highly sensitive to the electronic nature of substituents on the ring. Both the fluorine atom (ortho) and the allyl ester group (para) are electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom, making it less available for protonation. Consequently, the amino group in this compound is expected to be significantly less basic than aniline (pKa ≈ 4.6).

-

Expert Insight: Accurately knowing the pKa is essential for designing purification strategies (e.g., acid-base extraction), developing formulations, and predicting its behavior in physiological environments. A potentiometric titration, as described in Section 6.2, is a reliable method for its determination.[7][8]

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is quantified by the partition coefficient (LogP). It is one of the most important physicochemical parameters in drug discovery, heavily influencing absorption, distribution, metabolism, and excretion (ADME).[9] The predicted LogP of ~2.2 for Allyl 3-amino-4-fluorobenzoate suggests a moderate level of lipophilicity.

-

Expert Insight: The LogP value is a key component of drug-likeness rules, such as Lipinski's Rule of Five.[9][10] While a calculated value is useful for initial assessment, experimental determination via the shake-flask or a validated HPLC method provides the accuracy needed for quantitative structure-activity relationship (QSAR) models and pharmacokinetic predictions.[8][11]

Spectroscopic Profile (Theoretical)

While experimental spectra are the definitive source for structural confirmation, a theoretical analysis based on the known structure provides a powerful predictive tool for researchers.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Region (δ 6.5-8.0 ppm): Three protons on the benzene ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Allyl Group (δ 4.5-6.5 ppm): This group will show three distinct signals: a doublet for the -O-CH₂- protons, a multiplet for the internal -CH= proton, and two multiplets for the terminal =CH₂ protons.

-

Amine Protons (δ 4.0-5.0 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J_CF), and adjacent carbons will show smaller two- and three-bond couplings.

-

Ester Carbonyl (δ ~165 ppm): The C=O carbon of the ester.

-

Allyl Carbons (δ ~65 ppm for -O-CH₂-, δ ~118 ppm for =CH₂, and δ ~132 ppm for -CH=).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (3300-3500 cm⁻¹): Two characteristic sharp bands for the primary amine.

-

C=O Stretch (~1710-1730 cm⁻¹): A strong absorption band for the ester carbonyl.

-

C-F Stretch (~1200-1300 cm⁻¹): A strong band characteristic of the aryl-fluorine bond.

-

C-O Stretch (~1100-1250 cm⁻¹): Characteristic of the ester linkage.

-

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 195.07.

Relevance in Drug Development: A "Drug-Likeness" Assessment

In early-phase drug discovery, compounds are often assessed for "drug-likeness" to predict their potential for oral bioavailability. The most widely used guideline is Lipinski's Rule of Five.[10][12] An orally active compound should generally not violate more than one of these criteria.[12]

Table 3: Lipinski's Rule of Five Analysis for Allyl 3-amino-4-fluorobenzoate

| Rule | Parameter Value | Threshold | Result |

|---|---|---|---|

| Molecular Weight | 195.19 g/mol | < 500 Daltons | Pass |

| LogP | ~2.2 (Predicted) | < 5 | Pass |

| H-Bond Donors | 2 (from -NH₂) | ≤ 5 | Pass |

| H-Bond Acceptors | 3 (2 from -COO-, 1 from -NH₂) | ≤ 10 | Pass |

Allyl 3-amino-4-fluorobenzoate comfortably adheres to all criteria of Lipinski's Rule of Five. This suggests that if this core scaffold were incorporated into a larger drug molecule, it would contribute favorably to the overall physicochemical profile required for good membrane permeability and oral absorption.[10][13]

Standardized Experimental Protocols

To address the data gaps identified in this guide, the following section provides detailed, self-validating protocols for determining the key physicochemical properties of solubility, pKa, and LogP.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the most reliable measure for intrinsic solubility.[14]

Caption: Workflow for Shake-Flask Solubility Measurement.

Methodology:

-

Preparation: Add an excess amount of Allyl 3-amino-4-fluorobenzoate (enough to ensure undissolved solid remains visible) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Causality: This step is critical to ensure the measurement reflects true thermodynamic solubility, not a kinetically trapped supersaturated state.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Then, separate the saturated aqueous phase from the solid by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Self-Validation: The presence of visible solid before this step confirms that a saturated solution was achieved.

-

-

Quantification: Accurately dilute a sample of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection, against a standard curve of known concentrations.

-

Reporting: Express the solubility in standard units such as µg/mL or mM.

Protocol for pKa Determination (Potentiometric Titration)

This method measures the change in pH of a solution of the compound upon the addition of an acid or base, allowing for the direct determination of the pKa.[8]

Caption: Workflow for Potentiometric pKa Determination.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of Allyl 3-amino-4-fluorobenzoate in a suitable solvent system. Due to its expected low water solubility, a co-solvent system (e.g., 50% methanol in water) is appropriate.[15]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Causality: The acid protonates the basic amino group. The region of maximum buffering capacity, where the concentrations of the protonated and neutral species are nearly equal, is centered around the pKa.

-

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point (where all the amine has been protonated) is identified as the point of maximum slope on the titration curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV).

-

pKa Determination: The pKa is the pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

-

Self-Validation: A well-defined sigmoidal curve and a sharp peak in the first derivative plot validate the quality of the titration.

-

Protocol for LogP Determination (Shake-Flask Method)

This is the traditional and most reliable method for measuring the octanol-water partition coefficient.[8][11]

Caption: Workflow for Shake-Flask LogP Measurement.

Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents vigorously and allowing them to separate. This prevents volume changes during the experiment.

-

Partitioning: Add a small, known amount of Allyl 3-amino-4-fluorobenzoate to a vial containing known volumes of the two pre-saturated phases.

-

Equilibration: Seal the vial and shake gently at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition and reach equilibrium between the two phases.

-

Causality: Agitation ensures equilibrium is reached, while pre-saturation of solvents ensures the final volumes of each phase are stable for accurate concentration calculations.

-

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

-

Self-Validation: A mass balance calculation (comparing the initial amount of compound added to the sum of the amounts in the two phases) should be performed. A recovery of 95-105% validates the integrity of the experiment.

-

Conclusion

Allyl 3-amino-4-fluorobenzoate is a compound with a promising physicochemical profile for applications in medicinal chemistry and drug development. Its molecular weight, hydrogen bonding capacity, and predicted lipophilicity align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This guide has provided a robust summary of its known and predicted properties, from its fundamental structure to its spectroscopic characteristics. More importantly, it highlights the existing data gaps—notably the experimental values for melting point, aqueous solubility, pKa, and LogP—and provides detailed, industry-standard protocols for their determination. By following these methodologies, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives with confidence.

References

-

Lipinski, C. A. (1997). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

-

Wikipedia. (2023). Lipinski's rule of five. [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

-

Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Eugene-Osoikhia, T. T., et al. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

-

Perdih, A., & Perdih, F. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

-

Avdeef, A., & Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. National Center for Biotechnology Information. [Link]

-

University of Ibadan Journals. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. [Link]

-

Judson, R. S., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. [Link]

-

Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]

-

Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer. [Link]

-

Fosdick, L. S., & Dodds, A. F. (1943). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 3-Amino-4-fluorobenzoic Acid. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. [Link]

-

ChemBK. (2024). 3-amino-2-ethyl-4-fluorobenzoate. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. [Link]

-

Sunway Pharm Ltd. (n.d.). allyl 4-amino-3-fluorobenzoate. [Link]

Sources

- 1. 4-Amino-3-fluorobenzoic acid allyl ester | CymitQuimica [cymitquimica.com]

- 2. allyl 4-amino-3-fluorobenzoate - CAS:262433-55-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. innospk.com [innospk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. ajptonline.com [ajptonline.com]

- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Allyl 3-amino-4-fluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and verification of Allyl 3-amino-4-fluorobenzoate (C₁₀H₁₀FNO₂; Molecular Weight: 195.19 g/mol ). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers an in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles. The causality behind spectral features is explained, providing a framework for troubleshooting and analysis of related molecular structures. This guide includes detailed, field-proven experimental protocols and visual workflows to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

Allyl 3-amino-4-fluorobenzoate is a substituted aromatic ester. Such compounds serve as versatile intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple functional groups—an aromatic amine, a fluorine substituent, an ester, and an allyl group—creates a unique electronic environment that requires careful and thorough spectroscopic analysis for unambiguous structural confirmation.

Accurate characterization is paramount to ensure purity, confirm identity, and understand the molecule's chemical behavior in subsequent reactions. This guide provides the foundational spectroscopic knowledge necessary to confidently identify and characterize this molecule.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, the molecule is best understood by deconstructing it into its constituent parts, each with characteristic spectral signatures.

Figure 1: Structure of Allyl 3-amino-4-fluorobenzoate with atom numbering for NMR assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments and their connectivity within the molecule.[1] The spectrum is predicted to be complex, particularly in the aromatic region, due to the electronic effects of the substituents and fluorine-proton coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-2 | ~7.70 | 1H | Doublet of doublets (dd) | ³JH2-H6 ≈ 8.5, ⁴JH2-F ≈ 2.0 | Deshielded by adjacent ester group. Coupled to H-6 and weakly to fluorine. |

| H-6 | ~7.65 | 1H | Doublet of doublets (dd) | ³JH6-H5 ≈ 8.5, ⁴JH6-H2 ≈ 2.0 | Deshielded by ester. Coupled to H-5 and H-2. |

| H-5 | ~6.80 | 1H | Triplet (t) or Doublet of doublets (dd) | ³JH5-F ≈ 8.5, ³JH5-H6 ≈ 8.5 | Shielded by the ortho-amino group. Strong coupling to both fluorine and H-6. |

| -NH₂ | ~4.10 | 2H | Broad singlet (br s) | - | Protons are exchangeable; signal is typically broad. Shift is solvent-dependent. |

| H-10 (Allyl) | ~6.05 | 1H | Multiplet (ddt) | ³Jtrans ≈ 17.2, ³Jcis ≈ 10.5, ³JH10-H9 ≈ 5.5 | Olefinic proton deshielded by proximity to ester oxygen. |

| H-11a (Allyl, trans) | ~5.40 | 1H | Doublet of triplets (dt) | ³Jtrans ≈ 17.2, ²Jgem ≈ 1.5, ⁴Jallyl ≈ 1.5 | Terminal vinyl proton, trans to H-10. |

| H-11b (Allyl, cis) | ~5.30 | 1H | Doublet of triplets (dt) | ³Jcis ≈ 10.5, ²Jgem ≈ 1.5, ⁴Jallyl ≈ 1.5 | Terminal vinyl proton, cis to H-10. |

| H-9 (Allyl) | ~4.75 | 2H | Doublet of triplets (dt) | ³JH9-H10 ≈ 5.5, ⁴Jallyl ≈ 1.5 | Methylene protons adjacent to the ester oxygen. |

Rationale and Expert Insights

-

Aromatic Region: The substitution pattern breaks the symmetry of the benzene ring, making all three aromatic protons chemically distinct. The electron-withdrawing ester group deshields the ortho protons (H-2, H-6), shifting them downfield. Conversely, the electron-donating amino group shields the ortho/para protons, but its effect is most pronounced on H-5. The fluorine atom introduces further complexity through ³J and ⁴J H-F couplings.

-

Allyl Group: The allyl moiety presents a classic and highly recognizable set of signals. The internal proton (H-10) is the most deshielded and exhibits complex splitting due to coupling with the two terminal vinyl protons (H-11a, H-11b) and the methylene protons (H-9).[2] The methylene protons (H-9) are shifted downfield due to the adjacent electron-withdrawing oxygen atom.

-

Amine Protons: The -NH₂ signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.[3][4] Its chemical shift can vary significantly with concentration and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ester) | ~165.5 | Typical chemical shift for an ester carbonyl carbon. |

| C-4 | ~152.0 (d, ¹JC-F ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine; exhibits a large one-bond C-F coupling constant. |

| C-3 | ~138.0 (d, ²JC-F ≈ 10 Hz) | Aromatic carbon bonded to the amino group. The shift is influenced by both N and F. |

| C-10 (Allyl) | ~132.0 | Internal sp² carbon of the allyl group. |

| C-1 | ~125.0 | Quaternary carbon attached to the ester group. |

| C-6 | ~122.0 | Aromatic CH carbon. |

| C-2 | ~119.5 (d, ³JC-F ≈ 4 Hz) | Aromatic CH carbon with observable coupling to fluorine. |

| C-11 (Allyl) | ~118.5 | Terminal sp² carbon (=CH₂) of the allyl group. |

| C-5 | ~115.0 (d, ²JC-F ≈ 20 Hz) | Aromatic CH carbon ortho to fluorine, showing a significant two-bond C-F coupling. |

| C-9 (Allyl) | ~65.8 | sp³ carbon of the allyl group, deshielded by the adjacent oxygen atom. |

Rationale and Expert Insights

-

Carbon-Fluorine Coupling: A key diagnostic feature in the ¹³C NMR spectrum is the presence of coupling between carbon and fluorine nuclei. The carbon directly attached to the fluorine (C-4) will appear as a doublet with a very large coupling constant (¹JC-F, typically >240 Hz). Carbons two (²JC-F) and three (³JC-F) bonds away will also show smaller doublet splittings, which are invaluable for definitive assignment.

-

Substituent Effects: The chemical shifts of the aromatic carbons are dictated by the electronic nature of the substituents. The C-F and C-N carbons are significantly downfield. The ester carbonyl carbon appears at a characteristic low-field shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3480 & 3370 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium | Aromatic primary amines typically show two distinct N-H stretching bands.[4][6][7] |

| 3080 | =C-H Stretch | Alkene & Aromatic | Medium-Weak | Characteristic C-H stretch for sp² hybridized carbons. |

| 1725 | C=O Stretch | Aromatic Ester | Strong, Sharp | The carbonyl stretch is one of the most intense and diagnostic peaks in the spectrum. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[8] |

| 1640 | C=C Stretch | Alkene (Allyl) | Medium | Absorption for the allyl double bond. |

| 1620, 1580, 1500 | C=C Stretch | Aromatic Ring | Medium-Strong | Multiple bands are characteristic of aromatic ring vibrations. |

| 1610 | N-H Bend (Scissoring) | Primary Amine | Medium | Diagnostic bending vibration for the -NH₂ group.[6] |

| 1270 & 1120 | C-O Stretch | Ester | Strong | Two C-O stretching bands are typical for esters (C-C(=O)-O and O-C-C). |

| 1250 | C-F Stretch | Aryl-Fluoride | Strong | The C-F bond gives a strong, characteristic absorption. |

| 990 & 920 | =C-H Bend (Out-of-plane) | Alkene (Allyl) | Strong | Strong out-of-plane bending vibrations are characteristic of terminal alkenes.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the overall structure. The presence of one nitrogen atom means the molecule will follow the Nitrogen Rule , predicting an odd nominal molecular weight (195).[4]

Predicted Fragmentation Pathway (Electron Ionization)

-

Molecular Ion (M⁺˙): The parent molecule is ionized, resulting in a molecular ion peak at m/z = 195 .

-

Loss of Allyl Radical: The most favorable initial fragmentation is the cleavage of the C-O bond to lose a stable allyl radical (•CH₂CH=CH₂, 41 Da), resulting in a prominent acylium ion.

-

Fragment: [M - 41]⁺

-

Predicted m/z: 154

-

-

Loss of CO: The acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

-

Fragment: [M - 41 - 28]⁺

-

Predicted m/z: 126

-

Figure 2: Predicted major fragmentation pathway for Allyl 3-amino-4-fluorobenzoate under electron ionization.

Rationale and Expert Insights

The fragmentation of esters is well-characterized.[10][11][12] For aryl esters, the cleavage of the bond between the oxygen and the alkyl group (the allyl group in this case) is a dominant pathway because it leads to the formation of a resonance-stabilized acylium ion. This fragment at m/z 154 would be a strong indicator of the benzoate portion of the structure. Further fragmentation by loss of CO is also a common pathway for acylium ions.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

Figure 3: Recommended workflow for the complete spectroscopic characterization of the target compound.

Step-by-Step Protocols

A. NMR Sample Preparation & Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved.

-

Acquisition: Insert the sample into a spectrometer (≥400 MHz recommended for better resolution). Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra according to instrument-specific standard operating procedures.

B. IR (ATR) Sample Preparation & Acquisition

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquisition: Apply pressure using the instrument's anvil. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

C. MS (ESI) Sample Preparation & Acquisition

-

Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization in positive ion mode.

-

Acquisition: Infuse the working solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

The structural confirmation of Allyl 3-amino-4-fluorobenzoate is unequivocally achieved through a correlated, multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra, with their characteristic shifts and C-F coupling patterns, provide the carbon-hydrogen framework. Infrared spectroscopy rapidly confirms the presence of all key functional groups, including the amine, ester, and allyl moieties. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. By understanding the principles behind the predicted data presented in this guide, researchers can confidently assign spectra, verify synthesis, and assess the purity of this and structurally related compounds.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Chem-Station. (2024). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Spectroscopy of the Amine Group. Retrieved from [Link]

-

ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. mdpi.com [mdpi.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. emerypharma.com [emerypharma.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. tutorchase.com [tutorchase.com]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Navigating the Physicochemical Landscape of Allyl 3-amino-4-fluorobenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

Allyl 3-amino-4-fluorobenzoate emerges as a compound of interest at the intersection of fluorinated aromatics and allylic esters, chemical motifs prevalent in modern medicinal chemistry. Its structural novelty, however, means that a comprehensive physicochemical profile is not yet established in the public domain. This guide, therefore, serves as a pioneering roadmap for researchers. By leveraging established principles and data from structurally analogous compounds, we will delineate a predictive profile for the solubility and stability of Allyl 3-amino-4-fluorobenzoate. More critically, we will provide a robust, first-principles-based experimental framework for the empirical validation of these properties, empowering researchers to confidently integrate this molecule into their development pipelines.

Section 1: Molecular Structure and Predicted Physicochemical Properties

The structure of Allyl 3-amino-4-fluorobenzoate, featuring a fluorinated aminobenzoic acid core and an allyl ester, dictates its chemical behavior. The interplay between the electron-withdrawing fluorine atom, the electron-donating amino group, and the reactive allyl moiety creates a unique profile that warrants careful study.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation potential. For Allyl 3-amino-4-fluorobenzoate, we can anticipate a nuanced solubility profile. The aromatic core, while containing polar amino and ester groups, is also significantly lipophilic. The fluorine atom can either increase or decrease aqueous solubility depending on its position and the overall molecular context.

Based on analogues like Ethyl 3-amino-4-fluorobenzoate, which is soluble in organic solvents but not in water, we can predict a similar trend for the allyl ester.[1] The increased non-polar character of the allyl group compared to an ethyl group may further decrease aqueous solubility.

Table 1: Predicted Solubility of Allyl 3-amino-4-fluorobenzoate in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low to Insoluble | Predominantly non-polar structure. The amino group offers some potential for salt formation at low pH, which could marginally increase solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of disrupting intermolecular hydrogen bonds and solvating the molecule effectively. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group can interact with the amino and ester functionalities.[1] |

| Non-Polar | Dichloromethane, Chloroform, Ethyl Acetate | Moderate to High | The overall lipophilicity of the molecule suggests good solubility in these solvents. |

Key Structural Features Influencing Stability

The stability of Allyl 3-amino-4-fluorobenzoate will be governed by three primary structural motifs: the allyl ester, the aromatic amine, and the carbon-fluorine bond.

-

Allyl Ester: This is arguably the most reactive site. Allyl esters are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-amino-4-fluorobenzoic acid and allyl alcohol. The double bond in the allyl group is also a potential site for oxidative degradation.

-

Aromatic Amine: The amino group is prone to oxidation, which can be catalyzed by light (photodegradation) or trace metals. This can lead to the formation of colored impurities.

-

Carbon-Fluorine Bond: Generally considered one of the most stable covalent bonds in organic chemistry, the C-F bond is unlikely to be a primary site of degradation under typical pharmaceutical storage and handling conditions. However, certain metabolic pathways can lead to defluorination.[2][3][4][5][6]

Section 2: A Validated Experimental Workflow for Solubility and Stability Assessment

To move from prediction to empirical data, a systematic experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the solubility and stability of Allyl 3-amino-4-fluorobenzoate.

Workflow for Comprehensive Physicochemical Profiling

The following diagram outlines the logical flow for characterizing a new chemical entity like Allyl 3-amino-4-fluorobenzoate.

Caption: Logical workflow for the physicochemical characterization of Allyl 3-amino-4-fluorobenzoate.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, a crucial parameter for understanding its behavior in saturated solutions.

Rationale: The shake-flask method is the gold standard for thermodynamic solubility as it allows the system to reach equilibrium, providing a true measure of solubility that is independent of the dissolution rate.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of Allyl 3-amino-4-fluorobenzoate to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Rationale: By subjecting the compound to stress conditions more severe than those it would typically encounter, we can rapidly identify potential liabilities and the resulting degradation products. This is a cornerstone of pre-formulation and is mandated by regulatory agencies.

Table 2: Conditions for Forced Degradation Studies of Allyl 3-amino-4-fluorobenzoate

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Ester hydrolysis to 3-amino-4-fluorobenzoic acid and allyl alcohol. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Saponification of the ester to the carboxylate salt of 3-amino-4-fluorobenzoic acid and allyl alcohol. |

| Oxidation | 3% H₂O₂, 25 °C, 24h | Oxidation of the amino group and/or the allyl double bond. |

| Photostability | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation, potentially involving the aromatic amine. |

| Thermal Stress | 80 °C, 75% RH, 48h | General thermal degradation, potentially accelerating hydrolysis or oxidation. |

Analytical Approach:

A stability-indicating HPLC method must be developed. This method should be capable of separating the intact Allyl 3-amino-4-fluorobenzoate from all process impurities and degradation products.

-

Method: A reverse-phase HPLC method with a C18 column and a gradient elution of water (with 0.1% formic acid) and acetonitrile is a suitable starting point.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, aiding in their structural elucidation.[7]

Predicted Degradation Pathway under Hydrolytic Stress

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ester bond.

Caption: Predicted hydrolytic degradation of Allyl 3-amino-4-fluorobenzoate.

Section 3: Conclusion and Forward Look

This guide provides a comprehensive, albeit predictive, overview of the solubility and stability of Allyl 3-amino-4-fluorobenzoate. The proposed experimental protocols are grounded in established scientific principles and are designed to yield the robust data necessary for informed decision-making in a research and development setting. As empirical data for this specific molecule becomes available, this document can be updated to reflect a more refined understanding of its physicochemical properties. The principles and methodologies outlined herein, however, provide a universally applicable framework for the characterization of novel chemical entities.

References

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][8]

-

KEGG. (n.d.). Fluorobenzoate degradation. Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link][2]

-

PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Schanzenbach, D., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 56(7), 2099-2105. Retrieved from [Link][3]

-

Dalzon, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(9), 237. Retrieved from [Link][7]

-

KEGG. (n.d.). KEGG PATHWAY: map00364. Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link][4]

-

ChemBK. (n.d.). 3-amino-2-ethyl-4-fluorobenzoate. Retrieved from [Link][1]

-

Pharmaffiliates. (n.d.). 4-Amino-3-fluorobenzoic acid allyl ester. Retrieved from [Link]

-

Kneubehl, A. R., & Iyer, R. (2023). Comparative Genomics Analysis of the Aromatic and Xenobiotic Degradation Capacities and Heavy Metal Resistance in Seven Environmentally Derived Bacterial Isolates. Microorganisms, 11(3), 643. Retrieved from [Link][5]

-

PubChem. (n.d.). Ethyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

KEGG. (n.d.). Fluorobenzoate degradation - Glutamicibacter nicotianae. Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link][6]

Sources

- 1. chembk.com [chembk.com]

- 2. KEGG PATHWAY: ko00364 [genome.jp]

- 3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: map00364 [kegg.jp]

- 5. researchgate.net [researchgate.net]

- 6. KEGG PATHWAY: Fluorobenzoate degradation - Glutamicibacter nicotianae [kegg.jp]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 8. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Aminobenzoate Esters in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This technical guide delves into the multifaceted applications of a specific, yet versatile scaffold: fluorinated aminobenzoate esters. We will explore the synthetic rationale, the profound impact of fluorination on molecular behavior, and the diverse therapeutic landscapes where these compounds are making a significant impact. From oncology to infectious diseases, the unique attributes of fluorinated aminobenzoate esters are being harnessed to design safer, more effective therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

The Power of Fluorine in Drug Design: A Paradigm of Strategic Molecular Tailoring

The incorporation of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to enhance drug-like properties.[3][4] The small van der Waals radius of fluorine, comparable to that of a hydrogen atom, allows for its introduction without significant steric hindrance.[5] However, its high electronegativity, the strongest of all elements, profoundly alters the electronic landscape of the molecule.[6] This seemingly simple substitution can lead to a cascade of beneficial effects:

-

Enhanced Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, particularly on aromatic rings, thereby increasing the drug's half-life and bioavailability.[6] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This can improve a drug's oral absorption and membrane permeability by increasing the population of the more lipophilic, neutral form at physiological pH.

-

Increased Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrophobic interactions with protein targets, leading to enhanced binding affinity and potency.[5] Fluorine's ability to form hydrogen bonds and other non-covalent interactions is a subject of ongoing research and application.[5]

-

Improved Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and penetrate tissues, including the central nervous system (CNS).[2][5]

These fundamental principles underscore the rationale for exploring fluorinated scaffolds in drug discovery. The aminobenzoate ester framework, a common motif in local anesthetics and other bioactive molecules, provides a versatile platform for the strategic placement of fluorine atoms to achieve desired therapeutic outcomes.[7][8]

Synthetic Strategies for Accessing Fluorinated Aminobenzoate Esters

The synthesis of fluorinated aminobenzoate esters requires precise control over the introduction of both the fluorine atom and the amino and ester functionalities onto the benzene ring. The specific substitution pattern is critical for the molecule's ultimate biological activity.[9]

Key Synthetic Intermediates and Methodologies

A common and crucial building block for many targeted therapies is Methyl 3-Amino-2-Fluorobenzoate.[9] Its synthesis involves a multi-step process that strategically positions the fluorine, amino, and ester groups.

Illustrative Synthetic Protocol: Synthesis of Methyl 3-Amino-2-Fluorobenzoate

This protocol outlines a general, conceptual pathway. Specific reagents and conditions may vary based on the desired scale and purity requirements.

-

Nitration of a Fluorinated Precursor: The synthesis often commences with a fluorinated benzene derivative, such as 2-fluorotoluene. Nitration, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the ring. The directing effects of the existing substituents guide the position of nitration.

-

Oxidation of the Methyl Group: The methyl group is then oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate.

-

Esterification: The resulting carboxylic acid is converted to its methyl ester. This is commonly accomplished by reacting the acid with methanol in the presence of a catalytic amount of acid, such as sulfuric acid.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

This systematic approach ensures the precise placement of the functional groups, yielding the desired high-purity intermediate essential for pharmaceutical applications.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated aminobenzoate ester intermediate.

Caption: Generalized synthetic workflow for fluorinated aminobenzoate esters.

Therapeutic Applications: A Landscape of Diverse Opportunities

The unique properties conferred by fluorine make fluorinated aminobenzoate esters valuable scaffolds across a wide range of therapeutic areas.

Oncology

The quest for more effective and targeted cancer therapies is a major driver of innovation in medicinal chemistry. Fluorinated compounds are well-represented in the arsenal of anticancer drugs.[10]

-

Targeted Therapies: Fluorinated aminobenzoate esters serve as key intermediates in the synthesis of targeted cancer therapies.[9] For example, Methyl 3-Amino-2-Fluorobenzoate is a crucial building block for Dabrafenib, a BRAF kinase inhibitor used in the treatment of melanoma.[9] The fluorine atom in such molecules can enhance their binding to the target kinase and improve their pharmacokinetic profile.

-

Antiproliferative Activity: Studies have shown that some fluorinated aminophenylhydrazines and Schiff bases exhibit significant cytotoxic and antiproliferative effects against cancer cell lines, such as A549 lung carcinoma cells.[11] The number and position of fluorine atoms can strongly influence the compound's anticancer potency.[11] In some cases, compounds with multiple fluorine atoms have demonstrated the strongest cytotoxic effects.[11] The mechanism of action often involves the induction of apoptosis.[11]

Anti-inflammatory Agents

Chronic inflammation is implicated in a host of diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical need.

-

NF-κB Inhibition: Certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[12][13] The fluorine substituent plays a crucial role in the anti-inflammatory effect, which often correlates with the compound's lipophilicity and solubility.[12] These compounds can significantly reduce the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65.[13]

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Fluorination has proven to be a valuable strategy in this area as well.

-

Antibacterial Activity: Fluorinated compounds have a long history of use as antibacterial agents, with fluoroquinolones being a prominent example.[14] The introduction of fluorine into various heterocyclic scaffolds can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] However, the effectiveness of some fluorinated compounds against Gram-negative bacteria can be limited by efflux pumps.[15]

-

Antifungal Activity: Some basic esters of para-alkoxyphenylcarbamic acid containing a fluorinated N-phenylpiperazine moiety have demonstrated significant in vitro activity against Candida albicans.[16] The lipophilicity of these compounds, influenced by both the fluorine substituent and the alkoxy side chain, appears to be a key determinant of their antifungal efficacy.[16]

Local Anesthetics

The aminobenzoate ester scaffold is a classic pharmacophore for local anesthetics.[8][17] Fluorination of these molecules can modulate their potency and duration of action.

-

Enhanced Potency and Duration: Studies on fluorinated ethynylpiperidine derivatives, which are analogues of the local anesthetic Kazcaine, have shown that the introduction of fluorine can lead to a more pronounced and prolonged local anesthetic effect compared to non-fluorinated counterparts.[18] The position of the fluorine atom on the benzoate ring can influence the activity.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic investigation of how changes in a molecule's structure affect its biological activity is fundamental to medicinal chemistry. For fluorinated aminobenzoate esters, understanding the structure-activity relationship (SAR) is crucial for optimizing their therapeutic potential.

Key SAR Considerations:

| Structural Modification | Impact on Biological Activity | Rationale |

| Position of Fluorine | Can significantly alter potency and selectivity. | The position of the electron-withdrawing fluorine atom influences the electronic distribution of the entire molecule, affecting its interaction with the target protein.[19] |

| Number of Fluorine Atoms | Increasing the number of fluorine atoms can sometimes enhance activity. | Multiple fluorine atoms can create a more electron-deficient aromatic ring, potentially leading to stronger interactions with the target.[11] |

| Nature of the Ester Group | Modifying the alcohol portion of the ester can impact lipophilicity and metabolic stability. | Larger or more complex ester groups can alter the compound's ability to cross cell membranes and may be more or less susceptible to hydrolysis by esterases.[20] |

| Substituents on the Amine | Substitution on the amino group can influence basicity and steric interactions. | The pKa of the amine is a critical determinant of a drug's absorption and distribution. Bulky substituents can also influence binding to the target.[15] |

Visualizing SAR Logic:

Caption: Interplay of properties influencing the biological activity of fluorinated aminobenzoate esters.

Future Perspectives and Conclusion

The strategic application of fluorine in the design of aminobenzoate ester derivatives continues to be a fruitful area of research in medicinal chemistry. The ability to fine-tune the physicochemical and pharmacokinetic properties of these molecules through fluorination offers a powerful approach to developing novel therapeutics with improved efficacy and safety profiles.[3]

Future research will likely focus on:

-

Novel Fluorination Methodologies: The development of new and more efficient methods for the selective fluorination of complex molecules will expand the accessible chemical space for drug discovery.[21]

-

Exploring New Therapeutic Targets: The versatility of the fluorinated aminobenzoate ester scaffold will undoubtedly be applied to a wider range of biological targets.

-

In-depth Mechanistic Studies: A deeper understanding of the specific molecular interactions of fluorinated compounds with their targets will enable more rational and predictive drug design.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. [Link]

-

Tomaso, A. D., & Peterson, B. R. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6432. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

-

Mazière, B., Mazière, M., & Dat-Xuong, N. (1965). [New amino-esters of fluoro-alkyloxy-benzoic acids and their local anesthetic activity]. Bulletin de la Societe Chimique de France, (12), 3494-3500. [Link]

-

Miller, W. R., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]

-

Zoirova, S. S., et al. (2022). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. [Link]

-

Yilmaz, I., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 19(2), 269-280. [Link]

-

Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 248, 115074. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20005-20038. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Fluorinated Aromatic Intermediates. [Link]

-

Semantic Scholar. (2021). Design, Synthesis, Biological and Docking Studies of Novel 6 fluorobenzothiazole Substituted Anti-inflammatory Agent. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20005-20038. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

-

Wikipedia. (n.d.). Amino esters. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

-

Logvynenko, A. O., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13063. [Link]

-

Wölfling, J., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ChemMedChem, 18(14), e202300145. [Link]

-

Liu, H., et al. (2005). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-α-aminophosphonates. Journal of Fluorine Chemistry, 126(4), 529-535. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(35), 25143-25178. [Link]

-

Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 248, 115074. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. [Link]

-

Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(23), 5642. [Link]

-

ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8418. [Link]

-

Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(10), 2547-2557. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-